molecular formula C11H22O B14487194 Undec-5-en-1-ol CAS No. 64275-77-0

Undec-5-en-1-ol

Cat. No.: B14487194
CAS No.: 64275-77-0
M. Wt: 170.29 g/mol
InChI Key: SISHRPQNHQRWQH-UHFFFAOYSA-N
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Description

Undec-5-en-1-ol, also known as 10-Undecen-1-ol, is a long-chain alkenyl alcohol with the molecular formula C₁₁H₂₂O. It is characterized by the presence of a double bond at the fifth carbon atom and a hydroxyl group at the terminal carbon. This compound is commonly used in various industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Undec-5-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of undec-5-ene. This reaction typically uses borane (BH₃) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds as follows:

  • Hydroboration:

    C₁₁H₂₀+BH₃C₁₁H₂₀BH₂\text{C₁₁H₂₀} + \text{BH₃} \rightarrow \text{C₁₁H₂₀BH₂} C₁₁H₂₀+BH₃→C₁₁H₂₀BH₂

  • Oxidation:

    C₁₁H₂₀BH₂+H₂O₂+NaOHC₁₁H₂₂O+NaBO₂\text{C₁₁H₂₀BH₂} + \text{H₂O₂} + \text{NaOH} \rightarrow \text{C₁₁H₂₂O} + \text{NaBO₂} C₁₁H₂₀BH₂+H₂O₂+NaOH→C₁₁H₂₂O+NaBO₂

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of undec-5-enal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H₂) at elevated pressures and temperatures. The reaction can be summarized as follows:

C₁₁H₂₀O+H₂Pd/CC₁₁H₂₂O\text{C₁₁H₂₀O} + \text{H₂} \xrightarrow{\text{Pd/C}} \text{C₁₁H₂₂O} C₁₁H₂₀O+H₂Pd/C​C₁₁H₂₂O

Chemical Reactions Analysis

Types of Reactions

Undec-5-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form undec-5-enal or undec-5-enoic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The double bond can be reduced to form undecanol using hydrogen gas (H₂) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂).

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂, Pd/C

    Substitution: SOCl₂, PBr₃

Major Products Formed

    Oxidation: Undec-5-enal, Undec-5-enoic acid

    Reduction: Undecanol

    Substitution: Undec-5-enyl chloride, Undec-5-enyl bromide

Mechanism of Action

The mechanism of action of undec-5-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, while the alkenyl chain can interact with lipid bilayers, affecting membrane fluidity and permeability. These interactions can disrupt cellular processes, leading to antimicrobial and antifungal effects .

Comparison with Similar Compounds

Undec-5-en-1-ol can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Understanding its preparation methods, chemical reactivity, and mechanism of action can further enhance its utilization in scientific research and industrial applications.

Properties

CAS No.

64275-77-0

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

undec-5-en-1-ol

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,12H,2-5,8-11H2,1H3

InChI Key

SISHRPQNHQRWQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCO

Origin of Product

United States

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